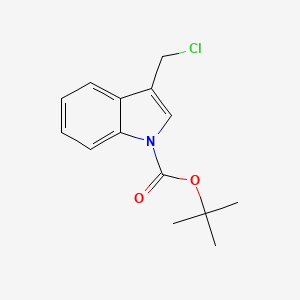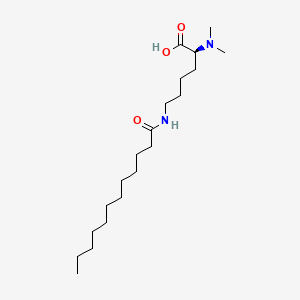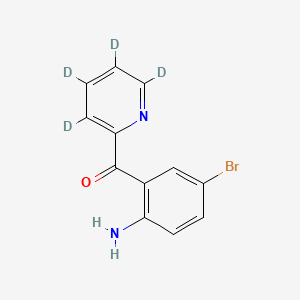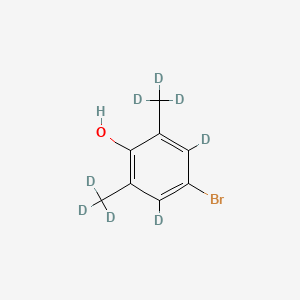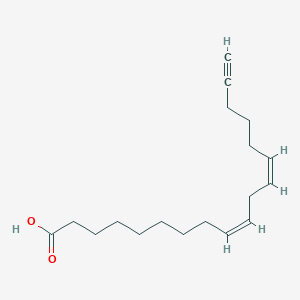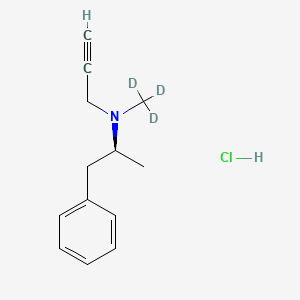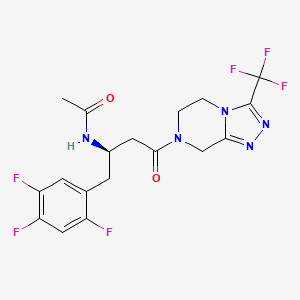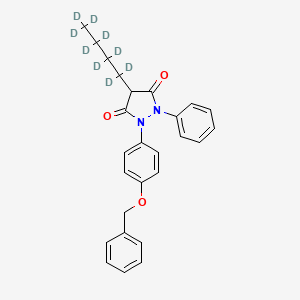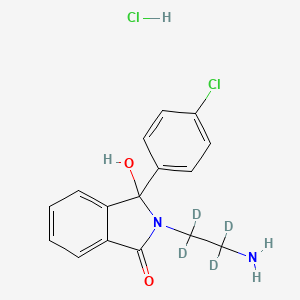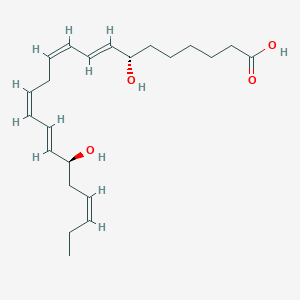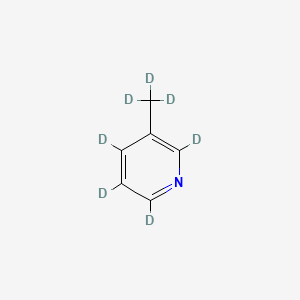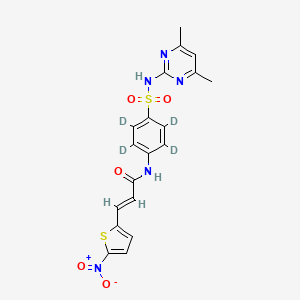
3-(5-Nitro-2-thiophene)acrylic Acid-d4 Sulfadimidine Amide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-Nitro-2-thiophene)acrylic Acid-d4 Sulfadimidine Amide is a compound with the molecular formula C19H13D4N5O5S2 and a molecular weight of 463.52 g/mol . It is a stable isotope-labeled compound, which means it contains deuterium atoms (d4) instead of hydrogen atoms. This compound is used in various research applications, including metabolic studies, environmental analysis, and proteomics research .
準備方法
The synthesis of 3-(5-Nitro-2-thiophene)acrylic Acid-d4 Sulfadimidine Amide involves several steps. The starting materials typically include 5-nitro-2-thiophene and acrylic acid, which undergo a series of reactions to form the desired product. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired yield and purity .
Industrial production methods for this compound may involve large-scale synthesis using automated equipment and stringent quality control measures to ensure consistency and purity. The compound is typically stored at 2-8°C to maintain its stability .
化学反応の分析
3-(5-Nitro-2-thiophene)acrylic Acid-d4 Sulfadimidine Amide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
科学的研究の応用
3-(5-Nitro-2-thiophene)acrylic Acid-d4 Sulfadimidine Amide has several scientific research applications:
Chemistry: It is used as a reference standard for chemical identification, qualitative and quantitative analysis, and detection in various analytical techniques.
Biology: It is used in metabolic studies to trace metabolic pathways and understand the biochemical processes in living organisms.
Medicine: It is used in clinical diagnostics for imaging, diagnosis, and newborn screening.
Industry: It is used as an environmental pollutant standard for the detection of air, water, soil, sediment, and food contaminants
作用機序
The mechanism of action of 3-(5-Nitro-2-thiophene)acrylic Acid-d4 Sulfadimidine Amide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
3-(5-Nitro-2-thiophene)acrylic Acid-d4 Sulfadimidine Amide can be compared with other similar compounds, such as:
3-(5-Nitro-2-thiophene)acrylic Acid: The non-deuterated version of the compound, which lacks the stable isotope labeling.
Sulfadimidine: A sulfonamide antibiotic used to treat bacterial infections.
Acrylic Acid: A simple carboxylic acid used in the production of polymers and other chemicals.
The uniqueness of this compound lies in its stable isotope labeling, which allows for more precise and accurate studies in various research applications .
特性
IUPAC Name |
(E)-3-(5-nitrothiophen-2-yl)-N-[2,3,5,6-tetradeuterio-4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O5S2/c1-12-11-13(2)21-19(20-12)23-31(28,29)16-7-3-14(4-8-16)22-17(25)9-5-15-6-10-18(30-15)24(26)27/h3-11H,1-2H3,(H,22,25)(H,20,21,23)/b9-5+/i3D,4D,7D,8D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQFCRZZSQUMLRS-SOUMXSKZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=C(S3)[N+](=O)[O-])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1NC(=O)/C=C/C2=CC=C(S2)[N+](=O)[O-])[2H])[2H])S(=O)(=O)NC3=NC(=CC(=N3)C)C)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
